molecular formula C17H18ClNOS2 B4549705 1-[4-(thiophen-2-ylmethoxy)phenyl]-N-(thiophen-2-ylmethyl)methanamine;hydrochloride

1-[4-(thiophen-2-ylmethoxy)phenyl]-N-(thiophen-2-ylmethyl)methanamine;hydrochloride

Cat. No.: B4549705
M. Wt: 351.9 g/mol
InChI Key: GSUJWWAZTBTSML-UHFFFAOYSA-N
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Description

1-[4-(thiophen-2-ylmethoxy)phenyl]-N-(thiophen-2-ylmethyl)methanamine;hydrochloride is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, with its unique structure, has garnered interest for its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-[4-(thiophen-2-ylmethoxy)phenyl]-N-(thiophen-2-ylmethyl)methanamine;hydrochloride involves several steps. One common method includes the condensation reaction of thiophene derivatives with appropriate reagents under controlled conditions. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are some of the typical methods used for synthesizing thiophene derivatives . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

1-[4-(thiophen-2-ylmethoxy)phenyl]-N-(thiophen-2-ylmethyl)methanamine;hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(thiophen-2-ylmethoxy)phenyl]-N-(thiophen-2-ylmethyl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. Thiophene derivatives often act by modulating enzyme activity, binding to receptors, or interfering with cellular processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives such as:

    Suprofen: A nonsteroidal anti-inflammatory drug.

    Articaine: A dental anesthetic used in Europe.

    Tipepidine: An antitussive agent.

Compared to these compounds, 1-[4-(thiophen-2-ylmethoxy)phenyl]-N-(thiophen-2-ylmethyl)methanamine;hydrochloride may offer unique properties or enhanced efficacy in certain applications.

Properties

IUPAC Name

1-[4-(thiophen-2-ylmethoxy)phenyl]-N-(thiophen-2-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NOS2.ClH/c1-3-16(20-9-1)12-18-11-14-5-7-15(8-6-14)19-13-17-4-2-10-21-17;/h1-10,18H,11-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUJWWAZTBTSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNCC2=CC=C(C=C2)OCC3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(thiophen-2-ylmethoxy)phenyl]-N-(thiophen-2-ylmethyl)methanamine;hydrochloride
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1-[4-(thiophen-2-ylmethoxy)phenyl]-N-(thiophen-2-ylmethyl)methanamine;hydrochloride
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1-[4-(thiophen-2-ylmethoxy)phenyl]-N-(thiophen-2-ylmethyl)methanamine;hydrochloride

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